molecular formula C8H13ClN2O B12312251 (S)-5-(piperidin-3-yl)isoxazole hydrochloride

(S)-5-(piperidin-3-yl)isoxazole hydrochloride

Cat. No.: B12312251
M. Wt: 188.65 g/mol
InChI Key: SZANEXWCYNZDEE-FJXQXJEOSA-N
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Description

(S)-5-(piperidin-3-yl)isoxazole hydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring attached to an isoxazole moiety. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(piperidin-3-yl)isoxazole hydrochloride typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a series of reactions starting from simple precursors like 1,5-dibromopentane and ammonia.

    Isoxazole Formation: The isoxazole ring is usually formed via a cyclization reaction involving hydroxylamine and an α,β-unsaturated carbonyl compound.

    Coupling Reaction: The piperidine and isoxazole rings are then coupled together using a suitable coupling agent under controlled conditions.

    Hydrochloride Salt Formation: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(S)-5-(piperidin-3-yl)isoxazole hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

(S)-5-(piperidin-3-yl)isoxazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of (S)-5-(piperidin-3-yl)isoxazole hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (S)-4-(piperidin-3-yl)oxazole hydrochloride
  • (S)-2-(piperidin-3-yl)isoindolin-1-one hydrochloride
  • (S)-piperidin-3-ylmethanol hydrochloride

Uniqueness

(S)-5-(piperidin-3-yl)isoxazole hydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isoxazole ring differentiates it from other similar compounds, providing unique reactivity and binding characteristics.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

5-[(3S)-piperidin-3-yl]-1,2-oxazole;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-2-7(6-9-4-1)8-3-5-10-11-8;/h3,5,7,9H,1-2,4,6H2;1H/t7-;/m0./s1

InChI Key

SZANEXWCYNZDEE-FJXQXJEOSA-N

Isomeric SMILES

C1C[C@@H](CNC1)C2=CC=NO2.Cl

Canonical SMILES

C1CC(CNC1)C2=CC=NO2.Cl

Origin of Product

United States

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